5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Overview
Description
Synthesis Analysis
- Synthesis Methods: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its derivatives have been synthesized through various chemical reactions. For instance, the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazole-2-amine with mercaptoacetic acid results in the formation of a thiazolidinone ring compound (Li-he Yin et al., 2008).
Molecular Structure Analysis
- Molecular Conformation: The molecular structure of these compounds is characterized by specific conformations, as seen in 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), which shows different conformations leading to single or dual fluorescence bands (A. Matwijczuk et al., 2015).
Chemical Reactions and Properties
- Reactivity and Applications: These compounds exhibit a range of chemical reactions and properties, like anticancer and neuroprotective activities. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole shows significant anticancer effects and neuroprotective activities (W. Rzeski et al., 2007).
Physical Properties Analysis
- Structural Characteristics: The physical properties, such as crystal structure and bond lengths, provide insights into the stability and reactivity of these compounds. The crystal structure of 5-amino-2-thiol-l,3,4-thiadiazole, for example, shows that the molecule is planar with specific bond lengths indicating a degree of aromaticity (T. C. Downie et al., 1972).
Chemical Properties Analysis
- Functional Groups and Interactions: The chemical properties of these compounds are characterized by their functional groups and the nature of their interactions. In N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, for instance, intra- and intermolecular interactions were analyzed using the quantum theory of atoms-in-molecules (QTAIM) approach (A. El-Emam et al., 2020).
Scientific Research Applications
Anticancer and Neuroprotective Activities : 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) showed significant anticancer activity against different cancer cells and also demonstrated neuroprotective properties in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antibacterial Agents Design : The design of new antibacterial agents was facilitated using molecular connectivity and geometric configuration approaches with 5-amino-1,3,4-thiadiazole-2-thiol derivatives. These compounds showed potent activity against both gram-positive and gram-negative strains (Yusuf, Khan, Khan, & Ahmed, 2017).
Spectroscopic Investigation for Dual Fluorescence Effects : Studies on 2-amino-1,3,4-thiadiazoles revealed dual fluorescence effects, which can be useful for developing fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
Corrosion Inhibition in Metals : 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in acidic environments, demonstrating significant corrosion protection (Attou et al., 2020).
Carbonic Anhydrase Inhibitors : X-ray crystallographic studies on 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives showed potential as inhibitors of human carbonic anhydrase II, an enzyme target in various therapeutic areas (Menchise et al., 2006).
Synthesis of Anticonvulsant Derivatives : 5-Aryl-1,3,4-thiadiazole derivatives showed anticonvulsant activity, suggesting their potential as therapeutic agents for epilepsy (Foroumadi et al., 2000).
properties
IUPAC Name |
5-(4-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIOPIYGNZKALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384785 | |
Record name | 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
14731-24-9 | |
Record name | 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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